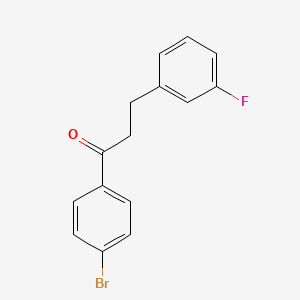

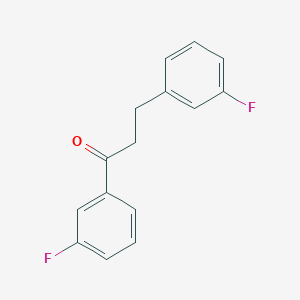

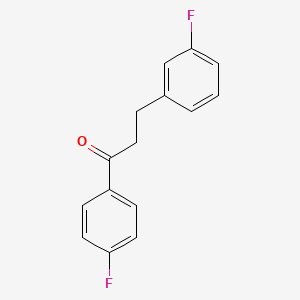

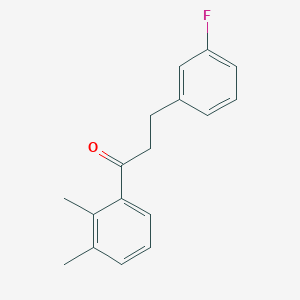

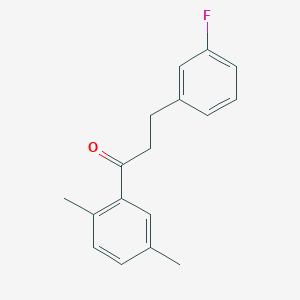

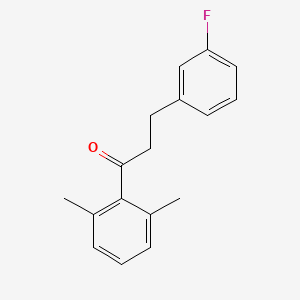

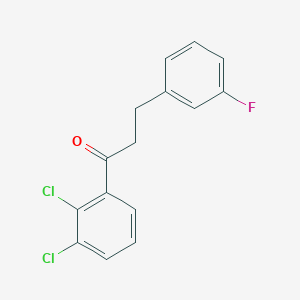

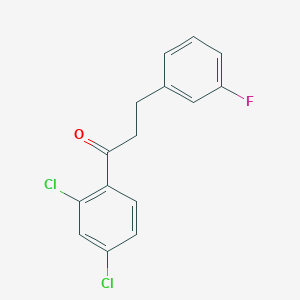

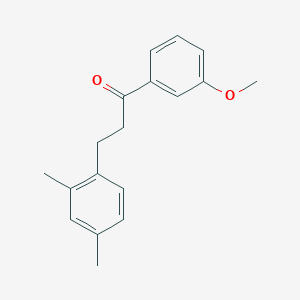

3-(2,4-Dimethylphenyl)-3'-methoxypropiophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves the formation of Schiff bases, which are typically generated through the condensation of an amine with a carbonyl compound. For instance, the synthesis of Schiff base ligands with dimethoxyphenyl and methoxyphenyl groups has been reported using spectroscopic techniques for characterization . Although the exact synthesis of 3-(2,4-Dimethylphenyl)-3'-methoxypropiophenone is not detailed, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of compounds with dimethylphenyl and methoxy groups has been investigated using X-ray crystallography, which provides detailed information about the three-dimensional arrangement of atoms within a crystal . The presence of intramolecular hydrogen bonds and tautomeric equilibria has been studied, which can influence the stability and reactivity of the molecules .

Chemical Reactions Analysis

The papers do not provide specific information on the chemical reactions of 3-(2,4-Dimethylphenyl)-3'-methoxypropiophenone. However, the study of Schiff bases and related compounds can shed light on potential reactivity, such as tautomerism and the formation of intramolecular hydrogen bonds . These interactions can affect the chemical behavior of the compounds under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been analyzed using various spectroscopic methods, including FT-IR, UV-vis, and NMR spectroscopy . These techniques allow for the identification of functional groups, investigation of electronic transitions, and determination of molecular geometry. The vibrational frequencies and electronic properties of these compounds have been studied, which can be correlated with their reactivity and stability . Additionally, NMR spectroscopy has been used to make complete assignments for related compounds, which is crucial for understanding their chemical environment .

Aplicaciones Científicas De Investigación

Chemical Synthesis and Compound Formation

The compound has been a subject of study in chemical synthesis and formation of complex compounds. Kasturi and Damodaran (1969) reported the synthesis of 2′,4′-dimethoxy-3-(2,4-dimethoxyphenyl)-propiophenone through the reaction of 3-halo- and 3-ethoxypropionic acids with 1,3-dimethoxybenzene in polyphosphoric acid. This process demonstrates the compound's role in the formation of complex chemical structures (Kasturi & Damodaran, 1969).

Reaction Mechanisms and Synthesis Pathways

The compound has been involved in detailed reaction mechanisms and synthesis pathways. Nazarov and Zavyalov (1956) described the reaction between the hydrochloride of 3-dimethylamino-4'-methoxypropiophenone and 1, 3-cyclohexanedione, showing complex reaction pathways leading to the formation of bicyclic triketones and corresponding enol acetates. This illustrates the compound's utility in understanding and designing complex organic synthesis pathways (Nazarov & Zavyalov, 1956).

Photoreactive Properties

The compound's derivatives have been studied for their photoreactive properties. Pelliccioli et al. (2001) investigated the photorelease of HCl from 2,5-dimethylphenacyl chloride and the formation of products through heterolytic elimination of chloride ion. This research highlights the compound's potential in photochemical reactions and its utility in studying reaction mechanisms under light exposure (Pelliccioli et al., 2001).

Propiedades

IUPAC Name |

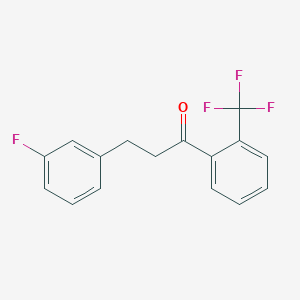

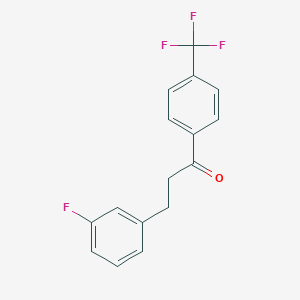

3-(2,4-dimethylphenyl)-1-(3-methoxyphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O2/c1-13-7-8-15(14(2)11-13)9-10-18(19)16-5-4-6-17(12-16)20-3/h4-8,11-12H,9-10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQBBNLKVYSSWLJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CCC(=O)C2=CC(=CC=C2)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80644668 |

Source

|

| Record name | 3-(2,4-Dimethylphenyl)-1-(3-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,4-Dimethylphenyl)-3'-methoxypropiophenone | |

CAS RN |

898793-61-8 |

Source

|

| Record name | 3-(2,4-Dimethylphenyl)-1-(3-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.